molecular formula C59H77N13O19 B13029621 (2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B13029621
M. Wt: 1272.3 g/mol
InChI Key: KPBHKOJJGBSCIK-HXYJWIHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Telomycin is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s. It has garnered attention due to its unique lytic mode of action, which is based on a specific interaction with the bacterial dimeric phospholipid cardiolipin . This compound has shown significant potential in combating bacterial infections, particularly those caused by Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: Telomycin is produced by nonribosomal peptide synthetases, which are multi-enzyme complexes that assemble the compound without the direct involvement of ribosomes. The biosynthesis involves the incorporation of various amino acids and other building blocks into a cyclic structure .

Industrial Production Methods: For industrial production, telomycin is typically obtained through fermentation processes using strains of Streptomyces canus. The fermentation is carried out in tryptone soya broth at 28°C with continuous shaking. The process can take up to 10 days, after which the compound is extracted and purified using techniques such as sephadex fractionation .

Chemical Reactions Analysis

Types of Reactions: Telomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.

Common Reagents and Conditions: Common reagents used in the reactions involving telomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions are often derivatives of telomycin with altered functional groups. These derivatives are studied for their enhanced antibacterial activity and reduced toxicity .

Mechanism of Action

Telomycin exerts its antibacterial effects by interacting specifically with the bacterial dimeric phospholipid cardiolipin. This interaction disrupts the bacterial cell membrane, leading to cell lysis and death . The compound targets the bacterial cell membrane, making it effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

    Ambobactin: A telomycin-like cyclic depsipeptide antibiotic produced by Streptomyces ambofaciens.

    Antibiotic LL-AO341β1: An analogue of telomycin produced by Streptomyces canidus.

Uniqueness: Telomycin’s unique mode of action, based on its specific interaction with cardiolipin, sets it apart from other antibiotics. This specificity makes it a valuable compound in the fight against antibiotic-resistant bacteria .

Properties

Molecular Formula

C59H77N13O19

Molecular Weight

1272.3 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C59H77N13O19/c1-25(2)49(79)46-55(85)67-43(26(3)33-22-62-36-14-10-8-12-32(33)36)52(82)66-37(19-30-21-61-35-13-9-7-11-31(30)35)57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-51(81)38(24-73)65-41(77)20-34(60)58(88)89)54(84)68-44(28(5)74)53(83)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)70-46/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,83)(H,65,77)(H,66,82)(H,67,85)(H,68,84)(H,69,81)(H,70,86)(H,88,89)/b37-19+/t26?,27-,28-,29-,34-,38-,39-,40-,43+,44-,45-,46-,47-,48+,49-/m0/s1

InChI Key

KPBHKOJJGBSCIK-HXYJWIHSSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N/C(=C/C3=CNC4=CC=CC=C43)/C(=O)N5CC[C@@H]([C@@H]5C(=O)O1)O)C(C)C6=CNC7=CC=CC=C76)[C@H](C(C)C)O)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(C(=O)NC(C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)N5CCC(C5C(=O)O1)O)C(C)C6=CNC7=CC=CC=C76)C(C(C)C)O)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N

Origin of Product

United States

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